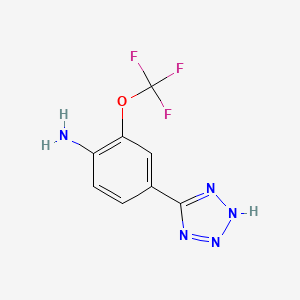![molecular formula C15H13FOS B12592218 1-Fluoro-2-methyl-4-[(R)-2-phenylethenesulfinyl]benzene CAS No. 646516-57-6](/img/structure/B12592218.png)
1-Fluoro-2-methyl-4-[(R)-2-phenylethenesulfinyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-2-methyl-4-[®-2-phenylethenesulfinyl]benzene is an organic compound with the molecular formula C15H13FOS. This compound is characterized by the presence of a fluorine atom, a methyl group, and a sulfinyl group attached to a benzene ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
The synthesis of 1-Fluoro-2-methyl-4-[®-2-phenylethenesulfinyl]benzene typically involves multi-step organic reactions. One common synthetic route includes:
Electrophilic Aromatic Substitution: This step involves the introduction of the fluorine atom into the benzene ring. The reaction is typically carried out using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-Fluoro-2-methyl-4-[®-2-phenylethenesulfinyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-2-methyl-4-[®-2-phenylethenesulfinyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfinyl-containing compounds have shown efficacy.
Industry: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Wirkmechanismus
The mechanism by which 1-Fluoro-2-methyl-4-[®-2-phenylethenesulfinyl]benzene exerts its effects is primarily through its interaction with specific molecular targets. The sulfinyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and interaction with biological molecules. The fluorine atom enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-2-methyl-4-[®-2-phenylethenesulfinyl]benzene can be compared with other similar compounds, such as:
1-Fluoro-2-methylbenzene: This compound lacks the sulfinyl group, making it less reactive in certain chemical reactions.
2-Fluorotoluene: Similar to 1-Fluoro-2-methylbenzene but with the fluorine atom in a different position, affecting its reactivity and applications.
1-Fluoro-4-[®-2-phenylethenesulfinyl]benzene: This compound has the sulfinyl group in a different position, which can influence its chemical and biological properties.
The unique combination of the fluorine, methyl, and sulfinyl groups in 1-Fluoro-2-methyl-4-[®-2-phenylethenesulfinyl]benzene makes it particularly valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
646516-57-6 |
|---|---|
Molekularformel |
C15H13FOS |
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
1-fluoro-2-methyl-4-[(R)-2-phenylethenylsulfinyl]benzene |
InChI |
InChI=1S/C15H13FOS/c1-12-11-14(7-8-15(12)16)18(17)10-9-13-5-3-2-4-6-13/h2-11H,1H3/t18-/m1/s1 |
InChI-Schlüssel |
HFSQBDILZDQUGO-GOSISDBHSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)[S@](=O)C=CC2=CC=CC=C2)F |
Kanonische SMILES |
CC1=C(C=CC(=C1)S(=O)C=CC2=CC=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![O-[3-(Methylamino)propyl]-L-tyrosine](/img/structure/B12592188.png)


![(2S)-1-[(1R)-2-hydroxy-1-phenylethyl]-6-oxopiperidine-2-carbonitrile](/img/structure/B12592205.png)



![Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12592224.png)
